5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Description
5-(4-Hydroxy-3-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as apocynin, which also contains a4-hydroxy-3-methoxyphenyl group, have been found to inhibit NADPH oxidase activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure and the known actions of similar compounds, it could potentially interact with its targets to prevent the production ofsuperoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
The inhibition of nadph oxidase activity, as seen in similar compounds, could affect pathways related tooxidative stress and inflammation .
Pharmacokinetics
A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been studied in sprague-dawley rats . After oral administration, HMPA and its conjugates were detected in the bloodstream within 15 minutes . They were also detected in various organs 6 hours post-administration, indicating rapid metabolism and wide tissue distribution
Result of Action
The inhibition of nadph oxidase activity, as seen in similar compounds, could potentially result in a decrease inoxidative stress and inflammation .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-13-9-10(7-8-12(13)19)14-16-17-15(21)18(14)11-5-3-2-4-6-11/h2-9,19H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDCPTIFEDXPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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